BIX02188

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

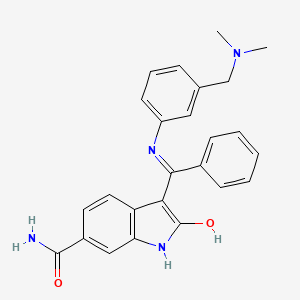

The compound "(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide" is a chemical entity with potential biological activities. Its structure suggests it belongs to the class of compounds known for their ability to interact with biological targets through various mechanisms. The specific functions and applications of this compound can be diverse, depending on its chemical properties and how it interacts with biological systems.

Synthesis Analysis

The synthesis of compounds similar to "(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide" often involves complex reactions that provide insights into the flexibility and adaptability of synthetic strategies for targeted chemical entities. For instance, the synthesis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate showcases the intricate steps and conditions necessary for forming such compounds (Kranjc et al., 2012). These processes highlight the importance of precise conditions to achieve the desired molecular architecture and functionality.

Molecular Structure Analysis

The molecular structure of compounds like "(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide" is crucial for their biological activity. Studies such as those on biologically active thiophene-3-carboxamide derivatives reveal the importance of molecular conformation and stereochemistry in determining biological outcomes (Vasu et al., 2003). The arrangement of atoms and functional groups within the molecule dictates its interaction with biological targets, emphasizing the role of molecular design in drug discovery and development.

科学研究应用

MEK5 抑制剂

BIX02188 是一种有效的 MEK5 抑制剂,MEK5 是有丝分裂原活化蛋白激酶 (MAPK) 级联反应的一部分 {svg_1}. IC50 值衡量了物质抑制特定生物学或生化功能的有效性,this compound 的 IC50 值为 4.3 nM {svg_2}. 这使得 this compound 成为研究 MEK5 途径的有力工具。

ERK5 抑制

This compound 还抑制 ERK5 的催化活性,其 IC50 值为 810 nM {svg_3}. ERK5 是一种参与 MAPK 级联反应的蛋白激酶,MAPK 级联反应在细胞增殖和分化中发挥着至关重要的作用 {svg_4}.

MEK5 选择性

This compound 的关键特征之一是其对 MEK5 的选择性。 它不抑制密切相关的激酶,例如 MEK1、MEK2、ERK2 和 JNK2 {svg_5}. 这种选择性使其成为研究 MEK5 在细胞过程中的具体作用的有价值工具 {svg_6}.

在内皮细胞中的使用

This compound 已被用于涉及内皮细胞的研究。 在一项研究中,发现它以剂量依赖性方式阻断 BMK1 的磷酸化,BMK1 是一种由氧化应激激活的蛋白激酶 {svg_7}.

潜在的治疗应用

鉴于其抑制 MEK5 和 ERK5 的能力,this compound 具有潜在的治疗应用。这些激酶参与各种细胞过程,包括细胞生长、分化和存活。 因此,this compound 可能被用于治疗这些过程失调的疾病 {svg_8}.

研究可用性

This compound 可在市场上购买,可从各种供应商处购买用于研究目的 {svg_9} {svg_10}. 其可用性促进了其在各种科学研究应用中的使用。

作用机制

Target of Action

BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . MEK5 is a member of the mitogen-activated protein kinase kinase (MAPKK) family, which plays a crucial role in the MAPK/ERK pathway .

Mode of Action

This compound inhibits the catalytic function of the purified, active MEK5 enzyme . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of MEK5 and ERK5 activity is significant, with IC50 values of 4.3 nM and 810 nM, respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting MEK5 and ERK5, this compound disrupts this pathway, potentially leading to the suppression of these cellular processes .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MEK5 and ERK5 activity . This inhibition disrupts the MAPK/ERK pathway, potentially leading to the suppression of cell proliferation, differentiation, and survival . In addition, this compound has been shown to induce apoptosis in certain cell types .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH. Moreover, the presence of other molecules in the cellular environment can also impact the compound’s action. For example, the presence of H2O2 has been shown to activate BMK1, a kinase that can be inhibited by this compound

属性

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKFOFEXJMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094614-84-2 |

Source

|

| Record name | BIX-02188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX-02188 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)